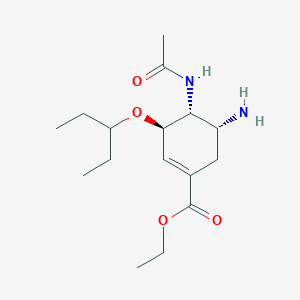

(3R,4R,5R)-Ethyl 4-Acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate

CAS No.:

Cat. No.: VC18008264

Molecular Formula: C16H28N2O4

Molecular Weight: 312.40 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H28N2O4 |

|---|---|

| Molecular Weight | 312.40 g/mol |

| IUPAC Name | ethyl (3R,4R,5R)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate |

| Standard InChI | InChI=1S/C16H28N2O4/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19/h9,12-15H,5-8,17H2,1-4H3,(H,18,19)/t13-,14-,15-/m1/s1 |

| Standard InChI Key | VSZGPKBBMSAYNT-RBSFLKMASA-N |

| Isomeric SMILES | CCC(CC)O[C@@H]1C=C(C[C@H]([C@H]1NC(=O)C)N)C(=O)OCC |

| Canonical SMILES | CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound is characterized by the molecular formula C₁₆H₂₈N₂O₄ and a molecular weight of 312.40 g/mol . Its IUPAC name reflects the stereochemistry at positions 3, 4, and 5 on the cyclohexene ring, which is critical for its biological activity. The structure includes:

-

A cyclohexene core with an ethyl carboxylate group at position 1.

-

An acetamido substituent at position 4.

-

An amino group at position 5.

-

A pentan-3-yloxy moiety at position 3.

| Property | Value | Source |

|---|---|---|

| CAS Number | 1402431-91-7 (phosphate salt) | |

| 196618-13-0 (free base) | ||

| Molecular Formula | C₁₆H₂₈N₂O₄ | |

| Molecular Weight | 312.40 g/mol | |

| Optical Rotation | [α]D²⁵ = +60.0 (c 2.0, CHCl₃) |

Stereochemical Considerations

The (3R,4R,5R) configuration distinguishes this compound from other stereoisomers, such as the (3S,4S,5S) variant, which exhibits different pharmacological properties . Chiral purity (>99%) is essential for its role as a pharmaceutical intermediate, as even minor enantiomeric impurities can alter drug efficacy .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of this compound typically involves multi-step enantioselective processes. A notable method, adapted from oseltamivir production, includes:

-

Condensation: Reaction of 4-methoxyacetophenone with (S)-(-)-α-methylbenzylamine in the presence of p-toluenesulfonic acid to form a Schiff base intermediate .

-

Catalytic Hydrogenation: Reduction of the intermediate using palladium on carbon (Pd/C) under hydrogen atmosphere to yield the corresponding amine .

-

Acidification: Treatment with p-toluenesulfonic acid to isolate the product as a stable salt .

Process Optimization

Recent advancements emphasize avoiding hazardous reagents like n-BuLi or LiHMDS, enhancing scalability and safety . For example, the use of BF₃·Et₂O in 3-pentanol facilitates stereochemical control during etherification .

Pharmacological Applications

Role in Antiviral Drug Development

This compound serves as a critical intermediate in synthesizing oseltamivir phosphate, a neuraminidase inhibitor effective against influenza A and B viruses . Its stereochemistry mirrors the active site requirements of viral neuraminidase, enabling precise inhibition .

| Biological Activity | IC₅₀ (nM) | Target Virus | Source |

|---|---|---|---|

| Neuraminidase Inhibition | 0.67–13 | Influenza A/B | |

| Protection Against Cisplatin | 450–505 | Cochlear Hair Cells |

Broader Research Applications

-

Biochemical Studies: Used to probe enzyme-substrate interactions in glycosidase pathways .

-

Material Science: Acts as a building block for polymers with tailored solubility and thermal stability .

Analytical Characterization

Spectroscopic Methods

-

NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry and stereochemistry (e.g., δ 1.30 ppm for ethyl group, δ 2.15 ppm for acetamido methyl) .

-

Chiral HPLC: Employed to verify enantiomeric purity (>99%) using columns like Chiracel OJ-H .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 312.2049 (calculated for C₁₆H₂₈N₂O₄) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume